molecular formula C10H14CoN2Na2O8 B083558 Disodium cobalt edetate CAS No. 15137-09-4

Disodium cobalt edetate

货号: B083558
CAS 编号: 15137-09-4
分子量: 395.14 g/mol
InChI 键: ULJJVEZLQWBJLT-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Disodium cobalt edetate (C₁₀H₁₂Co₂N₂Na₂O₈, molecular weight 406.08 g/mol) is a coordination compound derived from ethylenediaminetetraacetic acid (EDTA) and cobalt. It is primarily used as an antidote for acute cyanide poisoning, leveraging cobalt's ability to bind cyanide ions (CN⁻) into non-toxic complexes like cobalticyanide . Its therapeutic action hinges on the stoichiometric reaction: $$ \text{Co}^{2+} + 6\text{CN}^- \rightarrow \text{Co(CN)}_6^{3-} $$

While effective, its use requires caution due to risks of cobalt-induced toxicity, including hypotension, arrhythmias, and anaphylaxis, particularly in patients without confirmed cyanide exposure .

准备方法

Synthetic Routes and Reaction Conditions

Disodium cobalt edetate can be synthesized by reacting cobalt(II) salts with ethylenediaminetetraacetic acid in the presence of sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, adding cobalt(II) chloride or cobalt(II) sulfate, and then adjusting the pH with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of cobalt disodium ethylenediaminetetraacetate follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and the pH is carefully controlled to ensure the formation of the desired complex. The product is then purified and dried for use in various applications .

化学反应分析

Types of Reactions

Disodium cobalt edetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with cobalt disodium ethylenediaminetetraacetate include other metal salts, oxidizing agents, and reducing agents. The reactions typically occur in aqueous solutions with controlled pH and temperature .

Major Products

The major products formed from reactions involving cobalt disodium ethylenediaminetetraacetate depend on the specific reaction conditions. For example, in complexation reactions, the product is a new metal complex, while in redox reactions, the oxidation state of cobalt may change .

科学研究应用

Antidote for Cyanide Poisoning

Disodium cobalt edetate, also known as dicobalt edetate, was developed primarily as an antidote for cyanide poisoning. Cyanide binds to cellular cytochrome oxidase, inhibiting cellular respiration. This compound works by forming stable complexes with cyanide ions, thereby reducing their toxicity.

Case Studies

  • A review of 39 human cases treated with dicobalt edetate showed that it was effective in several instances where blood cyanide concentrations were lethal (>3.0 mg/L). Survival was noted in four out of seven patients with such concentrations .
  • Adverse effects were documented but did not result in fatalities when the antidote was administered appropriately .

Chelation Therapy for Heavy Metal Poisoning

This compound is utilized in chelation therapy to remove heavy metals from the body, particularly lead and radioactive metals such as strontium and plutonium. Its effectiveness stems from its ability to bind with these metals, facilitating their excretion.

Clinical Applications

  • This compound has been shown to be effective in treating lead poisoning, especially when there are complications like hypercalcemia .
  • It is also employed in cases involving radioactive metal exposure, helping to mitigate the risks associated with radiation through metal binding .

Cardiovascular Applications

Recent studies have explored the use of disodium EDTA (a related compound) in cardiovascular health, particularly post-myocardial infarction (MI). The TACT trial investigated the effects of disodium EDTA chelation therapy on cardiovascular outcomes.

Study Findings

  • In a randomized trial involving 1,708 patients with a history of MI, disodium EDTA infusions were associated with a modest reduction in adverse cardiovascular events compared to placebo .
  • The primary endpoint included total mortality and recurrent MI, suggesting potential benefits of chelation therapy in this population despite not being sufficient to recommend routine use .

Industrial and Laboratory Uses

Beyond medical applications, this compound has industrial uses due to its chelating properties. It is used to sequester metal ions in various processes.

Applications Include:

  • Textile Industry: Prevents metal ion impurities from affecting dye colors.
  • Pulp and Paper Industry: Inhibits metal ions from catalyzing reactions that degrade bleaching agents.
  • Laboratory Testing: Used as an anticoagulant in blood samples for various analyses due to its ability to bind calcium ions .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Antidote for Cyanide PoisoningForms stable complexes with cyanide; reduces toxicityEffective in severe cases; potential adverse effects noted
Chelation TherapyRemoves heavy metals from the bodyEffective for lead poisoning; binds radioactive metals
Cardiovascular HealthInvestigated for benefits post-MIModest reduction in adverse events; further research needed
Industrial UsesSequesters metal ions; used in textiles and laboratoriesPrevents impurities and enhances chemical processes

相似化合物的比较

Dicobalt Edetate

  • Structure : C₁₀H₁₂Co₂N₂O₈ (molecular weight 406.08 g/mol), containing two cobalt ions .
  • Application: Specific antidote for cyanide poisoning, administered intravenously .
  • Efficacy : Rapidly binds cyanide (1:6 molar ratio), but efficacy is compromised if administered without confirmed poisoning .
  • Safety : Higher toxicity than hydroxocobalamin; adverse effects include seizures, airway edema, and vomiting .
  • Pharmacokinetics: Limited data, but likely excreted renally as cobalt-cyanide complexes .

Edetate Disodium (Disodium EDTA)

  • Structure : C₁₀H₁₄N₂Na₂O₈ (molecular weight 336.21 g/mol), lacking cobalt .
  • Application : Chelating agent in pharmaceuticals (0.005–0.1% w/v) to stabilize formulations by sequestering metal ions .
  • Efficacy : Effective in analytical methods (e.g., UV-spectrophotometry, UPLC-QTOF-MS) for quantifying EDTA in drugs .
  • Safety : Generally safe in low doses but can cause hypocalcemia with prolonged use. LD₅₀ (rat, oral): 2.0 g/kg .

Calcium Edetate (Calcium Disodium EDTA)

  • Structure : C₁₀H₁₂CaN₂Na₂O₈, designed to avoid calcium depletion .
  • Application : Treatment of lead and cadmium poisoning; enhances urinary excretion of toxic metals (e.g., 3830% increase in lead excretion post-infusion) .

Cobalt Acetate

  • Structure: Co(CH₃COO)₂ (molecular weight 177.02 g/mol), an inorganic cobalt salt .
  • Application : Industrial catalyst and precursor for cobalt complexes.
  • Toxicity : More acutely toxic than cobalt-EDTA complexes due to free Co²⁺ ions, which antagonize cyanide but cause systemic toxicity .

Alternative Cyanide Antidotes

  • Hydroxocobalamin: Binds cyanide to form nontoxic cyanocobalamin (vitamin B₁₂ analog). Preferred over cobalt edetate due to lower toxicity and broader safety margin .
  • Sodium Thiosulfate : Converts cyanide to thiocyanate via enzymatic detoxification. Often used synergistically with hydroxocobalamin .

Comparative Data Table

Compound Molecular Formula Primary Use Mechanism Key Safety Concerns
Disodium Cobalt Edetate C₁₀H₁₂Co₂N₂Na₂O₈ Cyanide poisoning antidote Cobalt-cyanide complex formation Hypotension, seizures, anaphylaxis
Dicobalt Edetate C₁₀H₁₂Co₂N₂O₈ Cyanide poisoning antidote Same as above Higher toxicity than alternatives
Edetate Disodium C₁₀H₁₄N₂Na₂O₈ Pharmaceutical chelator Metal ion sequestration Hypocalcemia, renal risks
Calcium Edetate C₁₀H₁₂CaN₂Na₂O₈ Heavy metal detoxification Chelates lead/cadmium Fewer calcium-related side effects
Cobalt Acetate Co(CH₃COO)₂ Industrial applications Free Co²⁺ release High systemic toxicity

Research Findings and Challenges

  • This compound : While effective, its use is declining due to toxicity risks. Current research focuses on optimizing dosing protocols and identifying safer derivatives .
  • Edetate Disodium : Analytical methods (e.g., UPLC-QTOF-MS) ensure accurate quantification in formulations, addressing challenges like low UV absorption .
  • Calcium Edetate : Clinical studies validate its role in reducing vascular complications from chronic metal exposure, though long-term efficacy requires further study .

常见问题

Basic Research Questions

Q. What are the primary chelation mechanisms of disodium cobalt edetate, and how do they influence experimental design in metal toxicity studies?

this compound acts as a chelating agent by forming stable, water-soluble complexes with divalent and trivalent metal ions (e.g., Co²⁺, Ca²⁺, Pb²⁺). This mechanism is critical in studies involving metal detoxification. Researchers must account for:

  • Ion selectivity : Design assays to verify specificity for cobalt over other ions (e.g., Ca²⁺ in vascular calcification models) using competitive binding experiments .
  • pH dependence : Adjust reaction pH to optimize chelation efficiency, as metal-binding stability varies with pH (e.g., acidic conditions may favor Co²⁺ binding) .
  • Excretion pathways : Use radiolabeled cobalt to track complex excretion in in vivo models, ensuring compliance with ethical guidelines for metal toxicity studies .

Q. How can researchers validate the purity and concentration of this compound solutions for in vitro assays?

Methodological validation involves:

  • Titration : Use edetate disodium titration solutions (0.05 M) with standardized protocols, such as xylenol orange as an indicator, to quantify active chelating capacity .
  • Spectroscopic analysis : Employ resonance light scattering (RLS) or UV-Vis spectroscopy for rapid quantification, with detection limits as low as 0.0193 mg·L⁻¹ .
  • Pharmacopeial compliance : Follow USP guidelines for solution preparation, including pH adjustment and sterility testing for injectable formulations .

Advanced Research Questions

Q. What experimental strategies address conflicting data on this compound’s efficacy in reversing vascular calcification?

Conflicting results in vascular decalcification studies (e.g., Mönckeberg’s sclerosis models) require:

  • Dose optimization : Conduct dose-response studies using nanoparticle-mediated delivery to minimize systemic calcium depletion while targeting elastin-specific calcification .
  • Control for confounding factors : Monitor bone mineral density and serum calcium levels in animal models to distinguish localized vs. systemic effects .
  • Comparative studies : Benchmark against alternative therapies (e.g., bisphosphonates) using micro-CT imaging to quantify calcification reduction .

Q. How can researchers ensure specificity in this compound’s chelation of cobalt ions in complex biological matrices?

To avoid interference from endogenous ions (e.g., Fe²⁺, Zn²⁺):

  • Chromatographic separation : Use HPLC with tetramethylammonium hydroxide buffer systems to isolate cobalt-edetate complexes from other metal chelates .
  • Competitive binding assays : Introduce EDTA as a competing agent to quantify cobalt specificity via fluorescence quenching or atomic absorption spectroscopy .
  • Theoretical modeling : Apply density functional theory (DFT) to predict binding affinities and optimize chelation conditions .

Q. What methodological challenges arise in reconciling in vitro and in vivo pharmacokinetic data for this compound?

Key challenges include:

  • Bioavailability variability : Adjust administration routes (e.g., intravenous vs. intramuscular) to match clinical scenarios, and use LC-MS/MS to measure plasma concentrations .
  • Tissue distribution : Employ autoradiography or inductively coupled plasma mass spectrometry (ICP-MS) to map cobalt distribution in organ-specific toxicity models .
  • Metabolite interference : Develop species-specific assays to identify degradation products (e.g., ethylenediaminetriacetate) that may alter chelation efficacy .

Q. Methodological Guidance

Q. How should researchers design PICOT questions for clinical studies on this compound’s therapeutic applications?

Follow the PICOT framework to ensure clinical relevance and feasibility:

  • Population : Define cohorts (e.g., diabetic patients with medial vascular calcification).
  • Intervention : Specify chelation protocols (e.g., 50 mg/kg IV infusion over 4 hours).
  • Comparison : Use placebo or standard care (e.g., calcium channel blockers).
  • Outcome : Quantify endpoints (e.g., coronary calcium score reduction via Agatston scoring).
  • Time : Set follow-up periods (e.g., 6–12 months) .

Q. What analytical techniques are recommended for characterizing this compound’s structural stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Assess dehydration and decomposition at 0–4°C vs. -20°C .
  • X-ray crystallography : Resolve crystal structure changes in hygroscopic samples stored under different humidity levels .
  • Stability-indicating assays : Use HPLC with photodiode array detection to monitor degradation products over time .

Q. Data Contradiction and Risk-Benefit Analysis

Q. How can researchers reconcile FDA safety warnings with historical data supporting this compound’s therapeutic use?

  • Systematic reviews : Meta-analyze clinical trials to quantify risks (e.g., hypocalcemia) vs. benefits (e.g., lead poisoning reversal) .
  • Mechanistic studies : Investigate dose-dependent toxicity thresholds using in vitro cytotoxicity assays (e.g., LD50 in hepatocyte cultures) .
  • Regulatory alignment : Adhere to updated USP monographs for assay standardization and impurity profiling to mitigate safety concerns .

属性

CAS 编号

15137-09-4

分子式

C10H14CoN2Na2O8

分子量

395.14 g/mol

IUPAC 名称

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt

InChI

InChI=1S/C10H16N2O8.Co.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1/p-2

InChI 键

ULJJVEZLQWBJLT-UHFFFAOYSA-L

SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Co]

规范 SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Co]

Key on ui other cas no.

15137-09-4

Pictograms

Irritant; Health Hazard

相关CAS编号

14931-83-0 (Parent)

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disodium cobalt edetate
Disodium cobalt edetate
Disodium cobalt edetate
Disodium cobalt edetate
Disodium cobalt edetate
Disodium cobalt edetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。